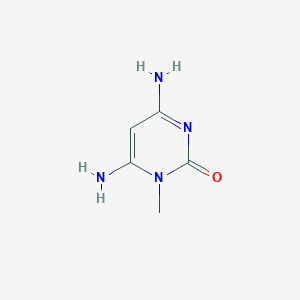
4,6-diamino-1-methyl-2(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-diamino-1-methyl-2(1H)-pyrimidinone is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diamino-1-methyl-2(1H)-pyrimidinone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate amidines with formamides or other suitable reagents under controlled conditions. For instance, the reaction of 2-amino-4,6-dimethylpyrimidine with formamide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity while minimizing by-products. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. Specific details on industrial-scale production methods are often proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions
4,6-diamino-1-methyl-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino groups at positions 4 and 6 can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrimidines .
科学的研究の応用
4,6-diamino-1-methyl-2(1H)-pyrimidinone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and DNA interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 4,6-diamino-1-methyl-2(1H)-pyrimidinone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
Similar compounds to 4,6-diamino-1-methyl-2(1H)-pyrimidinone include other pyrimidine derivatives such as:
- 2-Amino-4,6-dimethylpyrimidine
- 4,6-Dimethyl-2-pyrimidinamine
- 4,6-Dimethyl-2-aminopyrimidine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of amino groups at positions 4 and 6. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and other fields .
特性
CAS番号 |
45742-60-7 |
|---|---|
分子式 |
C5H8N4O |
分子量 |
140.14g/mol |
IUPAC名 |
4,6-diamino-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C5H8N4O/c1-9-4(7)2-3(6)8-5(9)10/h2H,7H2,1H3,(H2,6,8,10) |
InChIキー |
LYWZEGBIVCTCHO-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=NC1=O)N)N |
正規SMILES |
CN1C(=CC(=NC1=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B351248.png)
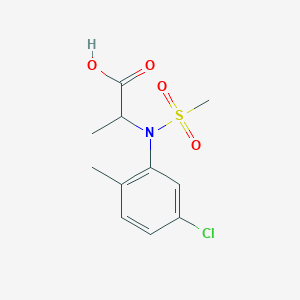
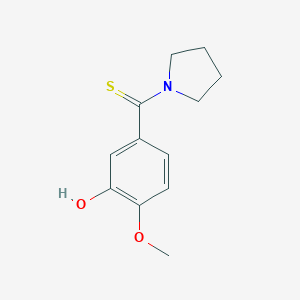
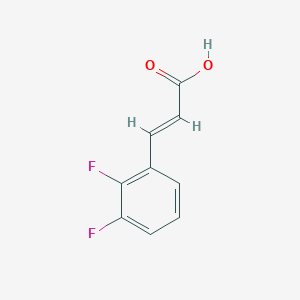
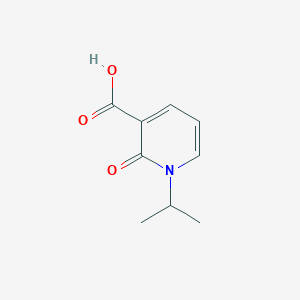


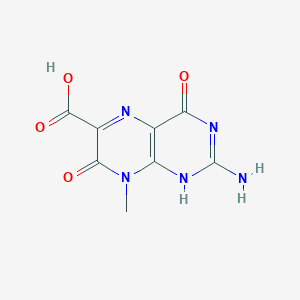
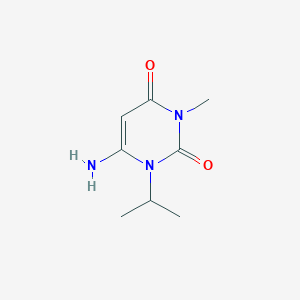

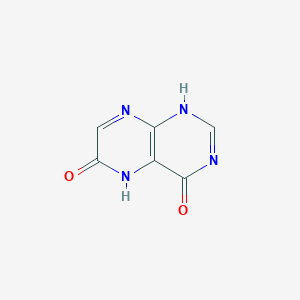

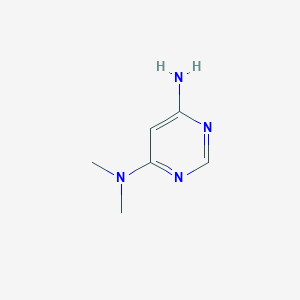
![7-phenylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B351366.png)
